Cas no 483-17-0 (Cephaeline)
Cephaeline structure
Product Name:Cephaeline
Cephaeline 化学的及び物理的性質
名前と識別子
-
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1R)-
- (1'β)-7',10,11-Trimethoxyemetan-6'-ol
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]qui...
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-te
- CEPHAELINE
- 10,11,7'-Trimethoxy-emetan-6'-ol
- Cephaelin
- 7',10,11-Trimethoxyemetan-6'-ol
- Desmethylemetine
- QA971541A1
- Dihydropsychotrine
- Cepheline
- NSC32944
- Cephaelinel
- (-)-Cephaeline
- Prestwick2_000428
- Prestwick3_000428
- Prestwick1_000428
- Prestwick0_000428
- BSPBio_000416
- SPBio_002355
- CEPHAELINE [MI]
- AKOS030242139
- NS00041514
- HY-N4118
- ACon1_001325
- NCGC00180626-04
- MEGxp0_001992
- SR-02000000200-1
- CHEMBL255708
- CHEBI:3533
- SCHEMBL181711
- GNF-Pf-307
- NCI60_002878
- 6-ISOQUINOLINOL, 1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-, (1R)-
- 5483-17-0
- 5853-29-2
- Q5063249
- C09390
- BRD-K80348542-001-01-4
- DTXSID501016520
- 483-17-0
- BDBM50478475
- CS-0032129
- Emetan-6'-ol, 7',10,11-trimethoxy-
- 1ST162321
- (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
- UNII-QA971541A1
- Thiazole, 2-iodo-5-methyl-
- EINECS 207-591-6
- BPBio1_000458
- Alangine B
- MS-28608
- (1R)-1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-6-ISOQUINOLINOL
- BRD-K80348542-339-03-4
- DTXCID401474711
- G60956
- (1R)-1-(((2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo(a)quinolizin-2-yl)methyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
- GLXC-20548
- DTGZHCFJNDAHEN-OZEXIGSWSA-N
- DA-62210
- Cephaeline
-
- インチ: 1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
- InChIKey: DTGZHCFJNDAHEN-OZEXIGSWSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N3C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[H])[C@@]([H])(C([H])([H])[C@]4([H])C5=C([H])C(=C(C([H])=C5C([H])([H])C([H])([H])N4[H])O[H])OC([H])([H])[H])C([H])([H])[C@@]3([H])C2=C1[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 466.28300
- どういたいしつりょう: 466.28315770 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 664
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 466.6
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 63.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 115.5 ºC
- ふってん: 569.42°C (rough estimate)
- 屈折率: 1.5800 (estimate)
- ようかいど: ほとんど溶けない(0.061 g/l)(25ºC)、
- PSA: 63.19000
- LogP: 4.90710
- ひせんこうど: D20 -43.4° (c = 2 in chloroform)
Cephaeline 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N4118-1mg |
Cephaeline |
483-17-0 | 99.77% | 1mg |
¥1050 | 2025-04-16 | |
| MedChemExpress | HY-N4118-5mg |
Cephaeline |
483-17-0 | 99.77% | 5mg |
¥2200 | 2025-04-16 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-200 mg |
Cephaeline |
483-17-0 | 99.88% | 200mg |
¥33705.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0330-1000mg |
Cephaeline |
483-17-0 | 98% | 1000mg |
$1200 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0330-100mg |
Cephaeline |
483-17-0 | 98% | 100mg |
$350 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0330-20mg |
Cephaeline |
483-17-0 | 98% | 20mg |
$96 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-1 mg |
Cephaeline |
483-17-0 | 99.88% | 1mg |
¥1987.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-5 mg |
Cephaeline |
483-17-0 | 99.88% | 5mg |
¥3987.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-10 mg |
Cephaeline |
483-17-0 | 99.88% | 10mg |
¥5980.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-25 mg |
Cephaeline |
483-17-0 | 99.88% | 25mg |
¥9987.00 | 2022-04-26 |
Cephaeline 関連文献
-
1. CLI.—The alkaloids of ipecacuanhaFrancis Howard Carr,Frank Lee Pyman J. Chem. Soc. Trans. 1914 105 1591
-
2. 1365. Alkaloid biosynthesis. Part IX. The Ipecacuanha alkaloidsA. R. Battersby,R. Binks,W. Lawrie,G. V. Parry,B. R. Webster J. Chem. Soc. 1965 7459
-
3. Deacetylisoipecoside: the key intermediate in the biosynthesis of the alkaloids cephaeline and emetineNaotaka Nagakura,Gerhard H?fle,Meinhart H. Zenk J. Chem. Soc. Chem. Commun. 1978 896
-
Alfred H. Allen,G. E. Scott-Smith Analyst 1902 27 345b
-
Edmund Bishop,Waqar Hussein Analyst 1984 109 913
483-17-0 (Cephaeline) 関連製品
- 120-20-7(2-(3,4-Dimethoxyphenyl)ethylamine)
- 357-08-4(Naloxone hydrochloride)
- 436-77-1(Fangchinoline)
- 52-53-9(verapamil)
- 131-10-2((-)-Berbine)
- 404-86-4(Capsaicin)
- 3466-75-9(Hydroxy Tetrabenazine - Mixture of cis and trans Isomers)
- 465-65-6(Naloxone)
- 475-67-2(Isocorydine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
上海嵘奥生物技术有限公司
ゴールドメンバー
中国のサプライヤー
試薬